(R)-2-Boc-amino-3-(2-dimethylamino-phenyl)-propionic acid
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Overview
Description
®-2-Boc-amino-3-(2-dimethylamino-phenyl)-propionic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Boc-amino-3-(2-dimethylamino-phenyl)-propionic acid typically involves the protection of the amino group with a Boc group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of Boc-protected amino acids often employs similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
®-2-Boc-amino-3-(2-dimethylamino-phenyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Chemistry
In chemistry, ®-2-Boc-amino-3-(2-dimethylamino-phenyl)-propionic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its structural similarity to natural amino acids.
Medicine
In medicinal chemistry, ®-2-Boc-amino-3-(2-dimethylamino-phenyl)-propionic acid is explored for its potential as a precursor in the synthesis of pharmaceutical agents. Its Boc-protected amino group allows for selective deprotection and further functionalization.
Industry
In the industrial sector, this compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of ®-2-Boc-amino-3-(2-dimethylamino-phenyl)-propionic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing the compound to undergo selective reactions. Upon deprotection, the free amino group can participate in various biochemical pathways, potentially interacting with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- ®-2-Boc-amino-3-phenyl-propionic acid
- ®-2-Boc-amino-3-(2-methylamino-phenyl)-propionic acid
- ®-2-Boc-amino-3-(2-ethylamino-phenyl)-propionic acid
Uniqueness
®-2-Boc-amino-3-(2-dimethylamino-phenyl)-propionic acid is unique due to the presence of the dimethylamino group, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other Boc-protected amino acids and can impart specific properties that are valuable in synthetic and medicinal chemistry .
Properties
IUPAC Name |
(2R)-3-[2-(dimethylamino)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-16(2,3)22-15(21)17-12(14(19)20)10-11-8-6-7-9-13(11)18(4)5/h6-9,12H,10H2,1-5H3,(H,17,21)(H,19,20)/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQUGMQWPZSJNT-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1N(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1N(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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